molecular formula C11H22N2O3 B12924133 tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate

tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate

Cat. No.: B12924133
M. Wt: 230.30 g/mol
InChI Key: IOVOYHASEISHJQ-RKDXNWHRSA-N
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Description

tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with a suitable amine precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release the active drug.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases or amidases. The released amine can then interact with its molecular targets, which may include receptors, enzymes, or other proteins, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate is unique due to the presence of both the tert-butyl and morpholine groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[[(2R,3R)-2-methylmorpholin-3-yl]methyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-8-9(12-5-6-15-8)7-13-10(14)16-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1

InChI Key

IOVOYHASEISHJQ-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)CNC(=O)OC(C)(C)C

Canonical SMILES

CC1C(NCCO1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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